

# A Comparative Meta-Analysis of Pregabalin and Other Anticonvulsants for Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Pregabalin |           |
| Cat. No.:            | B1679071   | Get Quote |

This guide provides a detailed comparison of **pregabalin** with other anticonvulsant medications for the treatment of epilepsy, drawing on data from multiple meta-analyses. The focus is on providing researchers, scientists, and drug development professionals with a concise overview of the relative efficacy and safety of these treatments, supported by quantitative data and experimental methodologies.

### **Efficacy of Pregabalin in Epilepsy Treatment**

**Pregabalin** has been extensively studied as both an adjunctive therapy for drug-resistant partial epilepsy and as a monotherapy.

#### Adjunctive Therapy:

When used as an add-on treatment for patients with drug-resistant focal epilepsy, **pregabalin** has demonstrated significant efficacy compared to placebo. A meta-analysis of nine randomized controlled trials involving 3,949 participants showed that patients receiving **pregabalin** were nearly twice as likely to experience a 50% or greater reduction in seizure frequency[1][2][3]. Furthermore, the likelihood of achieving complete seizure freedom was almost four times higher with **pregabalin** than with placebo[1][4]. The efficacy of **pregabalin** was found to be dose-dependent, with doses ranging from 150 mg to 600 mg per day showing effectiveness, and higher doses being associated with greater seizure reduction[1][4]. Specifically, the odds of response doubled with an increase in dose from 300 mg/day to 600 mg/day[1][3]. In three randomized, double-blind, placebo-controlled trials with a total of 1,052 patients with partial seizures, responder rates approached 50% at a 600 mg/day dosage, and



seizure freedom in the last 28 days of treatment ranged from 3-17% for effective doses (150-600 mg/day)[5].

### Monotherapy:

As a monotherapy for newly diagnosed partial seizures, the evidence for **pregabalin** is less robust. One systematic review found that **pregabalin** was inferior to lamotrigine in terms of time to withdrawal due to inadequate seizure control and time to achieve six-month remission[6][7]. However, when compared to gabapentin for refractory partial epilepsy, **pregabalin** showed some advantages in terms of time to withdrawal for any reason and for inadequate seizure control[6][7].

### **Comparative Efficacy with Other Anticonvulsants**

Direct and indirect comparisons from meta-analyses provide insights into how **pregabalin** stacks up against other common anticonvulsants.

### Pregabalin vs. Lamotrigine:

As an adjunctive therapy, one study found that participants taking **pregabalin** were more likely to achieve a 50% reduction in seizure frequency compared to those taking lamotrigine[1][3]. However, there was no significant difference in seizure freedom rates between the two drugs[1][2][3]. In contrast, for monotherapy in newly diagnosed partial seizures, lamotrigine was found to be superior to **pregabalin**[6][7].

### Pregabalin vs. Gabapentin:

A meta-analysis comparing **pregabalin** and gabapentin for refractory partial epilepsy indicated that **pregabalin** is likely more effective at comparable doses[8]. Statistically significant differences in responder rates were found in favor of **pregabalin** 300 mg versus gabapentin 1200 mg and **pregabalin** 600 mg versus gabapentin 1800 mg[8][9]. As an adjunctive therapy, no significant difference was found in achieving a 50% reduction in seizure frequency between **pregabalin** and gabapentin[1][3].

#### **Pregabalin** vs. Levetiracetam:



When used as an add-on therapy, there were no significant differences found between **pregabalin** and levetiracetam in terms of achieving a 50% or greater reduction in seizure frequency[1][3]. However, significantly fewer patients achieved seizure freedom with adjunctive **pregabalin** compared to levetiracetam[1][2][3].

## **Quantitative Data Summary**

The following tables summarize the key efficacy and safety data from the cited meta-analyses.

Table 1: Efficacy of Adjunctive **Pregabalin** vs. Placebo for Focal Epilepsy

| Outcome                          | Pregabalin                                      | Placebo | Relative Risk<br>(RR) [95% CI]  | Certainty of<br>Evidence |
|----------------------------------|-------------------------------------------------|---------|---------------------------------|--------------------------|
| ≥50% Seizure Frequency Reduction | Varies by dose                                  | -       | 1.95 [1.40 to<br>2.72][1][2][3] | Low[1][2]                |
| Seizure Freedom                  | 3-17% in the last<br>28 days of<br>treatment[5] | -       | 3.94 [1.50 to<br>10.37][1][3]   | Moderate[1][3]           |

Table 2: Comparative Efficacy of Adjunctive **Pregabalin** vs. Other Anticonvulsants



| Comparison                      | Outcome                                                     | Result (RR or OR) [95% CI]                                                                                             |
|---------------------------------|-------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|
| vs. Lamotrigine                 | ≥50% Seizure Reduction                                      | RR 1.47 [1.03 to 2.12] (Favors<br>Pregabalin)[1][3]                                                                    |
| Seizure Freedom                 | RR 1.39 [0.40 to 4.83] (No significant difference)[1][2][3] |                                                                                                                        |
| vs. Gabapentin                  | ≥50% Seizure Reduction (Indirect)                           | OR 1.82 [1.02 to 3.25] (300mg<br>PGB vs 1200mg GBP)[8][9]<br>OR 2.52 [1.21 to 5.27] (600mg<br>PGB vs 1800mg GBP)[8][9] |
| ≥50% Seizure Reduction (Direct) | RR 0.96 [0.82 to 1.12] (No significant difference)[1][3]    |                                                                                                                        |
| vs. Levetiracetam               | ≥50% Seizure Reduction                                      | RR 0.94 [0.80 to 1.11] (No significant difference)[1][3]                                                               |
| Seizure Freedom                 | RR 0.50 [0.30 to 0.85] (Favors<br>Levetiracetam)[1][2][3]   |                                                                                                                        |

Table 3: Safety and Tolerability of Pregabalin

| Outcome                             | Comparison               | Result (RR or HR) [95% CI]                            |
|-------------------------------------|--------------------------|-------------------------------------------------------|
| Withdrawal (Any Reason)             | vs. Placebo (Adjunctive) | RR 1.33 [1.10 to 1.60][1][3]                          |
| Withdrawal (Adverse Events)         | vs. Placebo (Adjunctive) | RR 2.60 [1.86 to 3.64][1][3]                          |
| Withdrawal (Inadequate Control)     | vs. Lamotrigine (Mono)   | HR 4.52 [1.93 to 10.60]<br>(Favors Lamotrigine)[6][7] |
| Time to Withdrawal (All<br>Reasons) | vs. Gabapentin (Mono)    | HR 0.25 [0.11 to 0.57] (Favors<br>Pregabalin)[6][7]   |

#### Common Adverse Events:

The most frequently reported adverse events associated with **pregabalin** are central nervous system-related and are generally mild to moderate in intensity[5]. These include dizziness,



somnolence, ataxia, headache, fatigue, and weight gain[1][10]. When compared to lamotrigine as a monotherapy, **pregabalin** was associated with a higher incidence of somnolence and weight gain[7].

### **Experimental Protocols**

The methodologies of the meta-analyses cited in this guide followed established protocols for systematic reviews.

### Search Strategy:

The reviews included comprehensive searches of electronic databases such as the Cochrane Epilepsy Group's Specialized Register, CENTRAL, MEDLINE, and EMBASE[11][12]. No language restrictions were typically imposed[11][12].

#### Selection Criteria:

The primary studies included were randomized controlled trials (RCTs) that compared **pregabalin** to either a placebo or another antiepileptic drug for the treatment of epilepsy[11] [12].

#### Data Collection and Analysis:

Two review authors independently extracted data and assessed the quality of the trials[11][12]. The primary outcomes of interest were typically the proportion of responders (patients with a ≥50% reduction in seizure frequency) and seizure freedom rates[8][9]. Time-to-event outcomes were also analyzed using hazard ratios (HRs)[11][12]. For comparisons between drugs that had not been studied in head-to-head trials, an indirect comparison approach using placebo as the common comparator was employed[8][9].

### **Visualizing Methodologies and Pathways**

To better understand the processes and mechanisms discussed, the following diagrams are provided.





Click to download full resolution via product page

Systematic review and meta-analysis workflow.



**Pregabalin**'s primary mechanism of action involves binding to the alpha-2-delta ( $\alpha 2\delta$ ) subunit of voltage-gated calcium channels in the central nervous system[13]. This action is believed to be responsible for its anticonvulsant effects.



Click to download full resolution via product page

Simplified mechanism of action of **Pregabalin**.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pregabalin add-on for drug-resistant focal epilepsy | Cochrane [cochrane.org]
- 2. researchgate.net [researchgate.net]
- 3. Pregabalin add-on for drug-resistant focal epilepsy The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 4. Pregabalin add-on for drug-resistant focal epilepsy PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pregabalin as adjunctive therapy for partial seizures PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pregabalin monotherapy for epilepsy PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pregabalin monotherapy for epilepsy PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pregabalin versus gabapentin in partial epilepsy: a meta-analysis of dose-response relationships PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]



- 10. Pregabalin in the management of partial epilepsy PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pregabalin monotherapy for epileps ... | Article | H1 Connect [archive.connect.h1.co]
- 12. researchgate.net [researchgate.net]
- 13. A comprehensive review on pregabalin as a drug for different neurological disorders
   (2024) | K. Manasa | 1 Citations [scispace.com]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Pregabalin and Other Anticonvulsants for Epilepsy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679071#meta-analysis-of-pregabalin-versus-other-anticonvulsants-for-epilepsy]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com